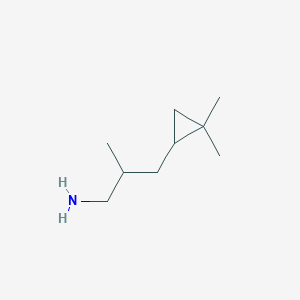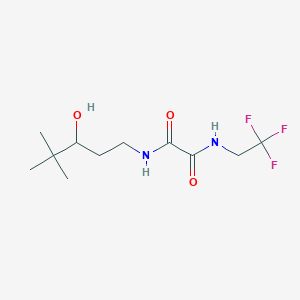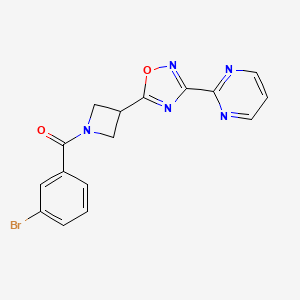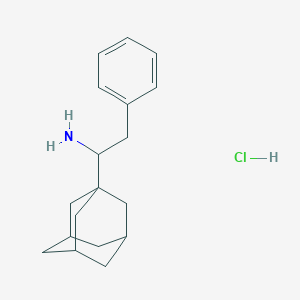
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine, commonly known as DMCPA, is a chemical compound that belongs to the class of cyclopropylamines. DMCPA has been studied for its potential use in pharmacological research due to its unique structure and properties.
Aplicaciones Científicas De Investigación
DMCPA has been studied for its potential use in pharmacological research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that plays a role in various cellular processes, including neurotransmitter release, calcium signaling, and cell survival. DMCPA has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity.
Mecanismo De Acción
DMCPA binds to the sigma-1 receptor, leading to a conformational change in the protein. This conformational change results in the activation of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways play a role in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DMCPA has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a role in neuronal survival and synaptic plasticity. DMCPA has also been shown to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which plays a role in reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DMCPA in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective activation of this receptor. However, one of the limitations of using DMCPA is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of DMCPA. One direction is the investigation of its potential use as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use as a tool for studying the sigma-1 receptor and its role in various cellular processes. Additionally, the synthesis of analogs of DMCPA with improved solubility and selectivity could lead to the development of more effective pharmacological agents.
Conclusion:
In conclusion, DMCPA is a chemical compound that has been studied for its potential use in pharmacological research, particularly in the field of neuroscience. It has a unique structure and properties that make it a valuable tool for studying the sigma-1 receptor and its role in various cellular processes. While there are advantages and limitations to using DMCPA in lab experiments, there are several future directions for its study that could lead to the development of more effective pharmacological agents.
Métodos De Síntesis
DMCPA can be synthesized using various methods, including the reaction of 2,2-dimethylcyclopropanone with methylamine in the presence of a reducing agent. Another method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with methylamine. The final product is obtained by the purification of the reaction mixture using chromatography.
Propiedades
IUPAC Name |
3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)4-8-5-9(8,2)3/h7-8H,4-6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFEVIQFCVDLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)

![methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2406673.png)



![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2406679.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2406684.png)


![(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B2406688.png)